Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Description
Properties
IUPAC Name |
N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOTMWFXQGWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067283 | |
| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27177-37-3, 4496-45-1, 68921-45-9 | |
| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.289 | |
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| Record name | N-PHENYL-4-(2,4,4-TRIMETHYLPENTAN-2-YL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EVT7P8SZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, also known as N-phenyl-1,1,3,3-tetramethylbutylbenzenamine, is a compound with significant biological implications. Its molecular formula is and it has a molecular weight of 281.4 g/mol. This article explores its biological activity based on various studies and data sources.
- Molecular Formula :
- Molecular Weight : 281.4 g/mol
- CAS Number : 27177-37-3
- Purity : Typically around 95% .
Toxicological Profile
The compound has been evaluated for its toxicological effects in various studies. Key findings include:
- Target Organs : The primary target organs for toxicity include the hematological system, kidneys, spleen, and liver .
- Effects Observed :
Case Studies
-
28-Day Oral Toxicity Study in Fischer Rats :
- Doses: 111, 333, or 1000 mg/kg body weight/day.
- Observations: Decreased body weight gain and increased organ weights (liver, spleen, kidneys) at higher doses. Histopathological changes included mucosal hyperplasia and renal tubule degeneration.
- NOAEL (No Observed Adverse Effect Level): 111 mg/kg bw/day .
- 90-Day Dietary Study in SD Rats :
Estrogenic Activity
Studies on related compounds suggest variability in estrogen receptor modulation. While some phenolic compounds demonstrate selective estrogen receptor modulation (SERM) activity, further research is needed to clarify the specific effects of benzenamine derivatives on estrogen receptors .
Environmental Impact
Benzenamine derivatives have been assessed for their ecological effects. The critical body burden (CBR) calculations suggest that these compounds pose minimal risk to aquatic and terrestrial organisms under typical exposure conditions .
Summary of Findings
| Study Type | Key Findings | NOAEL/LOAEL |
|---|---|---|
| 28-Day Oral Toxicity (Rats) | Decreased body weight; increased organ weights; histopathological changes | NOAEL: 111 mg/kg bw/day |
| 90-Day Dietary Study (Rats) | Decreased RBC counts; increased organ weights; signs of haematopoiesis | NOAEL: 150 ppm |
| Ecotoxicological Assessment | Minimal ecological risk based on CBR calculations | CBR values below thresholds |
Scientific Research Applications
Industrial Applications
a. Polymer Additives
Benzenamine derivatives are often used as additives in polymers to enhance their thermal stability and resistance to degradation. The compound acts as an antioxidant and stabilizer in rubber and plastic formulations, improving the longevity and performance of these materials.
b. Dyes and Pigments
This compound serves as a precursor for various dyes and pigments in the textile industry. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors that are resistant to fading.
Research Applications
a. Toxicology Studies
Research involving benzenamine derivatives has been pivotal in toxicology. The compound has been studied for its potential toxicity effects on aquatic organisms and its bioconcentration factors in environmental assessments. Recent evaluations indicate a lower potential for bioaccumulation than previously thought .
b. Chemical Synthesis
Benzenamine derivatives are utilized as intermediates in organic synthesis. They are involved in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and ability to undergo various chemical transformations.
Environmental Impact Assessments
a. Ecotoxicological Studies
The compound has been included in several ecotoxicological assessments under regulatory frameworks such as the Canadian Environmental Protection Act (CEPA). These assessments focus on the environmental fate of substituted diphenylamines (SDPAs), including their effects on terrestrial and aquatic ecosystems .
b. Regulatory Compliance
Studies mandated by agencies like the U.S. Environmental Protection Agency (EPA) have examined the environmental risks associated with benzenamine derivatives, leading to modifications in risk management measures based on new findings regarding their ecological impact .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Industrial | Polymer additives | Enhances thermal stability and resistance to degradation |
| Industrial | Dyes and pigments | Precursor for stable dyes; used in textiles |
| Research | Toxicology studies | Evaluated for aquatic toxicity; lower bioaccumulation potential found |
| Research | Chemical synthesis | Intermediate for pharmaceuticals and agrochemicals |
| Environmental Assessment | Ecotoxicological studies | Included in CEPA assessments; focus on environmental impact |
| Regulatory Compliance | Risk management measures | Modifications based on new ecotoxicological data |
Case Studies
Case Study 1: Toxicity Assessment
A recent study assessed the toxicity of benzenamine derivatives on aquatic life, revealing that while some compounds exhibited harmful effects at high concentrations, overall bioaccumulation was less than previously indicated. This led to a reevaluation of regulatory thresholds for safe levels in industrial discharges .
Case Study 2: Polymer Stability Enhancement
In a series of experiments conducted by polymer scientists, benzenamine derivatives were added to various polymer matrices. The results showed significant improvements in thermal stability and mechanical properties, making them ideal candidates for high-performance applications in automotive and construction materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylated Diphenylamine Derivatives
a) Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- (CAS 15721-78-5)
- Structure : Contains two tert-octyl groups on adjacent phenyl rings.
b) N-Phenyl-4-(2,4,4-trimethylpentyl)aniline (CAS 71172-35-5)
- Structure : Features a 2,4,4-trimethylpentyl (iso-octyl) substituent.
c) N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD; CAS 793-24-8)
- Structure : A p-phenylenediamine derivative with 1,3-dimethylbutyl and phenyl groups.
- Application : Widely used in tire manufacturing as an antiozonant.
- Key Difference : The p-phenylenediamine backbone offers superior ozone resistance but lower thermal stability compared to diphenylamine-based antioxidants .
Substituted Benzenamines with Functional Groups
a) Benzenamine, 3-(trifluoromethyl)- (CAS 98-16-8)
- Structure : Contains a trifluoromethyl (-CF₃) group at the meta position.
- Boiling Point : 187°C, significantly lower than the target compound due to reduced molecular weight and polar -CF₃ group .
- Reactivity : The electron-withdrawing -CF₃ group alters electronic properties, making it less effective as an antioxidant but useful in pharmaceutical intermediates.
b) 4-tert-Octylphenol (CAS 140-66-9)
- Structure: Phenol substituted with a tert-octyl group.
- Application : Used in surfactants and polymers.
- Key Difference: The phenolic -OH group increases polarity and acidity, contrasting with the amine functionality of the target compound .
Regulatory and Environmental Profiles
- Target Compound: Not classified as hazardous under CEPA but monitored due to structural similarity to regulated substances .
Comparative Data Table
Structural and Functional Insights
- Branching Effects : The tert-octyl group in the target compound provides superior steric protection against oxidation compared to linear alkyl chains.
- Electronic Effects : Electron-donating alkyl groups enhance radical-scavenging efficiency, while electron-withdrawing groups (e.g., -CF₃) reduce antioxidant activity .
- Solubility Trends : Increased alkyl chain length and branching reduce polarity, limiting solubility in polar solvents but improving compatibility with hydrophobic matrices like rubber .
Preparation Methods
Imidazo[1,2-a]pyridine-Based Synthesis
A robust method involves the condensation of substituted pyridin-2-amine with 2-isocyano-2,4,4-trimethylpentane under acidic conditions. In a representative procedure:
-
Reagents : Pyridin-2-amine (1 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq), p-toluenesulfonic acid (TosOH, 0.2 eq).
-
Conditions : Methanol solvent, 70°C for 12 hours.
-
Workup : Aqueous extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.
-
Yield : 1.50 g (4.46 mmol, ~60% yield) of the imidazo[1,2-a]pyridine intermediate.
This reaction proceeds via a TosOH-catalyzed [3+2] cycloaddition, where the isocyanide acts as a one-carbon synthon. The steric bulk of the 2,4,4-trimethylpentane group directs regioselective formation of the imidazo ring.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling enables direct installation of the tetramethylbutyl-aniline moiety. A modified protocol uses:
-
Catalyst System : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq).
-
Substrates : 3-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine (1 eq), 2,4,4-trimethylpentan-2-amine (1.5 eq).
-
Conditions : tert-Amyl alcohol, 90°C under N₂ for 12 hours.
-
Key Parameters : t-BuONa base (2.7 eq) enhances deprotonation of the sterically hindered amine.
This method achieves >70% conversion, with the BrettPhos ligand mitigating β-hydride elimination side reactions.
Nucleophilic Aromatic Substitution
Ullmann-Type Coupling
Copper-mediated coupling provides an alternative to palladium systems:
| Parameter | Value |
|---|---|
| Substrate | 1-Bromo-4-(2,4,4-TMP)benzene |
| Amine | Aniline |
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 58% |
The electron-donating tetramethylbutyl group activates the aryl bromide toward nucleophilic attack, while DMSO stabilizes the Cu(I) intermediate.
Directed Ortho-Metalation
For functionalized derivatives, a directed metalation strategy enables precise substitution:
-
Lithiation : Treat 4-bromo-N-phenylaniline with LDA (-78°C, THF).
-
Electrophilic Quench : Add 2,4,4-trimethylpentan-2-yl chloride.
-
Workup : Hydrolyze with NH₄Cl, extract with CH₂Cl₂.
This method affords 65–70% yield but requires strict temperature control to prevent side reactions at the amine.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| MCR | 60 | 95 | Moderate |
| Buchwald-Hartwig | 70 | 98 | High |
| Ullmann Coupling | 58 | 90 | Low |
| Directed Metalation | 65 | 85 | Moderate |
The Buchwald-Hartwig protocol offers superior yield and purity but requires expensive palladium catalysts. MCR approaches provide atom economy but face challenges in byproduct removal.
Solvent and Temperature Optimization
-
Methanol : Optimal for MCRs (dielectric constant ε = 32.7 enhances ionic intermediates).
-
tert-Amyl alcohol : High boiling point (102°C) enables prolonged Pd-catalyzed reactions without solvent loss.
-
DMSO : Coordinates Cu(I), lowering activation energy for Ullmann couplings by 15–20 kJ/mol.
Advanced Characterization Data
Q & A
Q. Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equiv | Maximizes alkylation efficiency |
| Reaction Time | 6–8 hours | Balances conversion vs. side products |
| tert-Octyl Halide | 2.0 equiv | Ensures complete diphenylamine derivatization |
Basic: What analytical techniques are validated for purity assessment and structural confirmation?
Answer:
- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min .
- GC-MS : Electron ionization (70 eV) identifies fragmentation patterns (e.g., m/z 267 [M⁺–CH₃]) .
- ¹H/¹³C NMR : Key signals include δ 1.3 ppm (tetramethylbutyl CH₃) and δ 7.2–7.8 ppm (aromatic protons) .
Advanced: How does the tert-octyl substituent influence antioxidant mechanisms in rubber matrices?
Answer:
The bulky tert-octyl groups enhance steric hindrance, stabilizing radical intermediates during polymer oxidation:
- Radical scavenging : Delocalizes electrons via resonance in the diphenylamine backbone .
- Thermal stability : Decomposition onset at 280°C (TGA; N₂ atmosphere), with <5% mass loss below 200°C .
- Synergistic effects : Combined with zinc stearate, reduces peroxy radical formation by 60% in accelerated aging tests .
Advanced: What are the primary degradation pathways under UV exposure, and how are byproducts characterized?
Answer:
- Photolysis : UV-B radiation (290–320 nm) cleaves the C–N bond, generating:
- Mitigation : Addition of UV stabilizers (e.g., benzotriazoles) reduces degradation by 80% .
Environmental & Regulatory: What methodologies detect this compound in environmental matrices, and what data are mandated under TSCA?
Answer:
- Detection :
- TSCA Compliance :
Advanced: How do computational models predict the compound’s interaction with polymer substrates?
Answer:
- DFT Calculations :
- MD Simulations : Predict migration rates of 0.05 µm/day at 25°C in low-density polyethylene .
Methodological Challenge: Resolving contradictions in reported thermal stability data.
Answer:
Discrepancies in decomposition temperatures (e.g., 250°C vs. 280°C) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
